4-Amino-5-cyclopropoxynicotinaldehyde
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Overview
Description
4-Amino-5-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an amino group at the 4th position, a cyclopropoxy group at the 5th position, and an aldehyde group on the nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyclopropoxynicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-amino-5-bromonicotinaldehyde with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Acyl chlorides in the presence of a base like pyridine at low temperatures.
Major Products Formed
Oxidation: 4-Amino-5-cyclopropoxynicotinic acid.
Reduction: 4-Amino-5-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-5-cyclopropoxynicotinaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural analogs may act as inhibitors or activators of specific enzymes.
Medicine: Potential applications in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. For example, the aldehyde group can react with amino groups on lysine residues, altering the protein’s structure and function. Additionally, the cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties, particularly in drugs like chloroquine and amodiaquine.
4-Aminopyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Aminopyrazole: Exhibits biological activities such as anti-inflammatory and anticancer effects.
Uniqueness
4-Amino-5-cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new molecules with specific functions. Additionally, the combination of the amino and aldehyde groups on the nicotinic acid backbone provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-5-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2,(H2,10,11) |
InChI Key |
QXGOLOYQAFOEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)N |
Origin of Product |
United States |
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